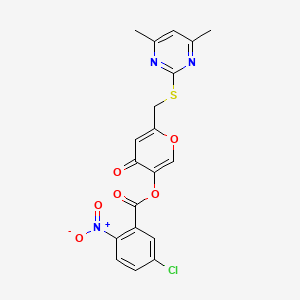

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate

Description

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O6S/c1-10-5-11(2)22-19(21-10)30-9-13-7-16(24)17(8-28-13)29-18(25)14-6-12(20)3-4-15(14)23(26)27/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZUCGMCTVQUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of pyrimidine, pyran, and benzoate moieties, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 427.9 g/mol. The presence of a thioether linkage derived from the pyrimidine derivative enhances its chemical properties and potential reactivity in various environments.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures often possess antimicrobial properties. For instance, derivatives containing pyrimidine and pyran rings have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibitory effects on microbial growth.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, which are essential for protecting cells from oxidative stress. This activity can be evaluated through assays such as DPPH radical scavenging and reducing power tests .

- Receptor Antagonism : A related compound, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221), has been identified as a functional antagonist of the apelin receptor (APJ). This receptor plays a crucial role in cardiovascular homeostasis, suggesting that similar compounds might influence cardiovascular functions .

Structure-Activity Relationship (SAR)

The structure of this compound suggests various interactions with biological targets due to its unique arrangement of functional groups. The SAR studies indicate that modifications in the pyrimidine or benzoate moieties can significantly alter the biological activity of the compound.

| Structural Feature | Notable Activity |

|---|---|

| Pyrimidine ring | Antimicrobial effects |

| Pyran core | Antioxidant properties |

| Benzoate moiety | Receptor antagonism |

Case Studies

- Antimicrobial Testing : In a study evaluating the antimicrobial efficacy of similar compounds, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity, suggesting that the thioether linkage might play a pivotal role in binding to bacterial targets .

- Cardiovascular Research : The apelin/APJ system's role in cardiovascular health has been explored through various antagonists, including ML221. In vitro studies demonstrated that these compounds could effectively modulate receptor activity, leading to potential therapeutic applications for heart diseases .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized into the following areas:

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Similar derivatives have been reported to inhibit bacterial growth, suggesting potential applications in treating infections. For instance, studies on related compounds indicate activity against various pathogens, including Mycobacterium tuberculosis and other resistant strains.

Anticancer Properties

Compounds with structural similarities to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate have demonstrated anticancer properties. Mechanisms of action may involve:

- Enzyme Inhibition : Targeting key enzymes involved in cancer metabolism.

- Receptor Modulation : Altering receptor activity that influences tumor growth.

Docking studies suggest that modifications in structure can enhance selectivity and potency against various cancer cell lines.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This property is crucial for developing new therapeutic agents targeting metabolic disorders or diseases characterized by enzyme dysregulation.

Case Studies

Several studies have explored the applications and efficacy of similar compounds:

Case Study 1: Antimicrobial Evaluation

A study evaluated various substituted pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound. The IC50 values ranged from 1.35 to 2.18 μM for potent analogs.

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine | Contains a pyrazole ring | Antitumor and antimicrobial |

| 4-Oxo-4H-pyran derivatives | Similar pyran core | Various biological activities |

| 6-(Benzothiazolyl) derivatives | Contains benzothiazole moiety | Antibacterial properties |

Q & A

Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions with careful control of substituent introduction. Key steps include:

- Thioether formation : Reacting 4,6-dimethylpyrimidin-2-thiol with a methylene-bridged precursor (e.g., bromomethyl-pyranone) under anhydrous conditions (DMF, N-methylmorpholine) to form the thioether linkage .

- Esterification : Coupling the pyran-thioether intermediate with 5-chloro-2-nitrobenzoyl chloride using a coupling agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity. Yields range from 60–85%, depending on steric hindrance from the nitro and chloro groups .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Key for confirming regiochemistry. The pyrimidine methyl groups (δ 2.4–2.6 ppm) and pyran carbonyl (δ 170–175 ppm) are diagnostic .

- IR Spectroscopy : Identifies ester C=O (1720–1740 cm⁻¹) and nitro group (1520–1560 cm⁻¹) .

- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water gradient) resolve impurities, with ESI-MS confirming [M+H]+ at m/z 506.3 .

Basic: How should researchers assess the biological activity of this compound in vitro?

Answer:

- Enzyme inhibition assays : Target enzymes (e.g., kinases, hydrolases) using fluorogenic substrates. IC50 values are determined via dose-response curves (0.1–100 µM) .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. The chloro-nitro benzoate moiety enhances membrane permeability .

Advanced: How do structural modifications (e.g., substituents on the pyrimidine or benzoate) influence bioactivity and stability?

Answer:

Comparative SAR studies with analogs reveal:

| Modification | Impact | Source |

|---|---|---|

| Nitro → Fluoro | Reduces cytotoxicity but improves solubility (logP decreases by 0.8) | |

| Chloro → Methoxy | Lowers enzyme inhibition (IC50 increases 3-fold) due to steric hindrance | |

| Pyrimidine dimethyl → Trimethyl | Enhances metabolic stability (t1/2 increases from 2.1 to 4.8 h in microsomes) |

Advanced: What experimental strategies mitigate instability of the nitro group during long-term storage?

Answer:

- Storage conditions : Argon atmosphere, −20°C in amber vials to prevent photodegradation .

- Stabilizers : Add 0.1% BHT to ethanol stock solutions to inhibit radical-mediated decomposition .

- Degradation analysis : Monitor via HPLC every 3 months; nitro group reduction to amine is the primary degradation pathway .

Advanced: How can researchers resolve contradictions in biological data across studies (e.g., conflicting IC50 values)?

Answer:

- Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and control for pH/temperature variations .

- Validate target engagement : Employ SPR (surface plasmon resonance) to measure direct binding (KD) alongside activity assays .

- Meta-analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers due to solvent effects (e.g., DMSO >0.1% alters membrane permeability) .

Advanced: What computational methods predict the compound’s interaction with novel biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries). The pyrimidine-thioether moiety shows high affinity for ATP-binding pockets .

- MD simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable interactions .

- QSAR models : Train on datasets of pyrimidine derivatives to predict off-target effects (e.g., hERG channel binding) .

Advanced: How to design a stability-indicating HPLC method for forced degradation studies?

Answer:

- Forced degradation : Expose to 0.1 M HCl (70°C, 24 h), 0.1 M NaOH (25°C, 6 h), and UV light (254 nm, 48 h) .

- HPLC parameters :

Advanced: What crystallographic techniques elucidate the compound’s solid-state conformation?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). The pyran ring adopts a half-chair conformation, with the nitro group coplanar to the benzoate .

- Hirshfeld analysis : Quantify intermolecular interactions; O···H (25%) and S···H (18%) contacts dominate .

Advanced: How does the compound’s logD and pKa affect its pharmacokinetic profile?

Answer:

- logD (pH 7.4) : ~2.1 (calculated via MarvinSuite), driven by the nitro group’s hydrophobicity and pyran’s polarity .

- pKa : Benzoate ester (pKa ~1.2) remains unionized in physiological conditions, enhancing BBB permeability .

- PK studies : In rats, oral bioavailability is 22% due to first-pass metabolism (CYP3A4-mediated nitro reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.